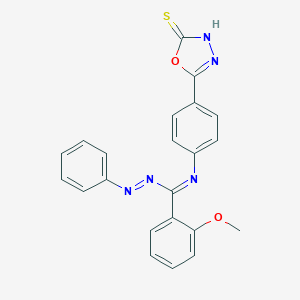
5-((4-(Dimethylamino)phenyl)imino)quinolin-8(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one is a complex organic compound characterized by its unique structure, which includes a quinoline core and a dimethylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one typically involves a multi-step process. One common method includes the condensation of 4-(dimethylamino)aniline with 8-hydroxyquinoline under acidic conditions to form the iminoquinoline structure. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the compound.
化学反応の分析
Types of Reactions
(5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline compounds.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.
科学的研究の応用
(5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to DNA or proteins, leading to the inhibition of key cellular processes. For example, its anticancer activity is believed to result from the inhibition of topoisomerase enzymes, which are essential for DNA replication and cell division.
類似化合物との比較
Similar Compounds
Quinoline: A basic structure similar to (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one, but without the dimethylamino group.
8-Hydroxyquinoline: A precursor in the synthesis of the compound, known for its metal-chelating properties.
4-(Dimethylamino)aniline: Another precursor, commonly used in the synthesis of dyes and pigments.
Uniqueness
The uniqueness of (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one lies in its combined structural features, which confer distinct chemical and biological properties
特性
CAS番号 |
111811-34-8 |
|---|---|
分子式 |
C17H15N3O |
分子量 |
277.32 g/mol |
IUPAC名 |
5-[4-(dimethylamino)phenyl]iminoquinolin-8-one |
InChI |
InChI=1S/C17H15N3O/c1-20(2)13-7-5-12(6-8-13)19-15-9-10-16(21)17-14(15)4-3-11-18-17/h3-11H,1-2H3 |
InChIキー |
ACXSDJPEKINDBW-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=C2C=CC(=O)C3=C2C=CC=N3 |
正規SMILES |
CN(C)C1=CC=C(C=C1)N=C2C=CC(=O)C3=C2C=CC=N3 |
ピクトグラム |
Irritant |
同義語 |
5-((4-(DIMETHYLAMINO)PHENYL)IMINO)-8(5H& |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Furo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B39150.png)

![(Z,6R)-6-[(3R,3aR,6S,7S,9bR)-6-(3-methoxy-3-oxopropyl)-3a,9b-dimethyl-7-prop-1-en-2-yl-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B39152.png)








![(2S,4R)-1-[(3S,6S,9R,14R,17S,20S)-9-amino-17-(2-amino-2-oxoethyl)-3-benzyl-6-[(4-hydroxyphenyl)methyl]-2,5,8,16,19-pentaoxo-11,12-dithia-1,4,7,15,18-pentazabicyclo[18.3.0]tricosane-14-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B39175.png)
![[1,3]Dioxolan-2-yl-(4-methoxy-phenyl)-methanol](/img/structure/B39178.png)

